molecular formula C10H13N3O3 B8474554 ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate

Cat. No.: B8474554
M. Wt: 223.23 g/mol
InChI Key: HTYKZMDMYWAQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.229 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)9(14)13(2)7-8-11-5-4-6-12-8/h4-6H,3,7H2,1-2H3

InChI Key

HTYKZMDMYWAQQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N(C)CC1=NC=CC=N1

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with N-methyl-N-(pyrimidin-2-yl)methylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The pyrimidine ring in its structure allows it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.